molecular formula C9H11BrN2 B1438892 4-bromo-1-N-cyclopropylbenzene-1,2-diamine CAS No. 1092291-41-2

4-bromo-1-N-cyclopropylbenzene-1,2-diamine

Cat. No.: B1438892
CAS No.: 1092291-41-2
M. Wt: 227.1 g/mol
InChI Key: IBDBZZZATILJRU-UHFFFAOYSA-N
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Description

4-bromo-1-N-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11BrN2. It is a solid, typically appearing as a white to light yellow crystalline powder . This compound is of interest due to its unique chemical structure, which includes a bromine atom and a cyclopropyl group attached to a benzene ring with two amine groups.

Scientific Research Applications

4-bromo-1-N-cyclopropylbenzene-1,2-diamine has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Precautionary statements include keeping away from heat/sparks/open flames/hot surfaces and avoiding breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

The synthesis of 4-bromo-1-N-cyclopropylbenzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the bromination of 1-N-cyclopropylbenzene-1,2-diamine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

4-bromo-1-N-cyclopropylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-bromo-1-N-cyclopropylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-bromo-1-N-cyclopropylbenzene-1,2-diamine include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-bromo-1-N-cyclopropylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDBZZZATILJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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